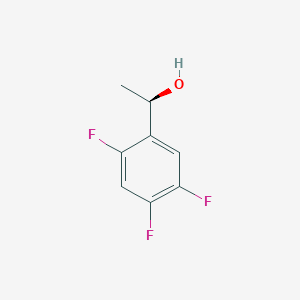

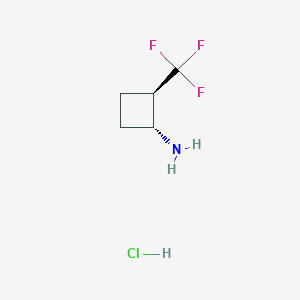

(1R)-1-(2,4,5-Trifluorophenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

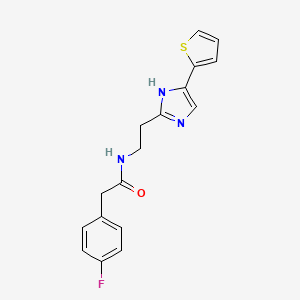

“(1R)-1-(2,4,5-Trifluorophenyl)ethanol” is a chemical compound that is used in various applications. It is also referred to as "2-(2,4,5-Trifluorophenyl)ethanol" .

Synthesis Analysis

The synthesis of “(1R)-1-(2,4,5-Trifluorophenyl)ethanol” involves multiple steps. One approach is the biocatalytic retrosynthesis, which starts from the same aldehyde precursor and involves at least one biocatalytic step, including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .Molecular Structure Analysis

The molecular structure of “(1R)-1-(2,4,5-Trifluorophenyl)ethanol” is complex. It involves a trifluorophenyl group attached to an ethanol group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(1R)-1-(2,4,5-Trifluorophenyl)ethanol” are complex and involve multiple steps. These include reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R)-1-(2,4,5-Trifluorophenyl)ethanol” include its melting point, boiling point, density, molecular formula, and molecular weight .Wissenschaftliche Forschungsanwendungen

Biocatalysis and Retrosynthesis

(1R)-1-(2,4,5-Trifluorophenyl)ethanol: has been employed in biocatalytic retrosynthesis approaches. These approaches utilize enzymatic steps to synthesize target molecules, offering several advantages over traditional chemical synthesis. For instance:

- Antidiabetic Drug Synthesis : Researchers have used biocatalytic routes to synthesize a fluorinated D-phenylalanine derivative, a key precursor for the blockbuster antidiabetic drug sitagliptin . These routes involve steps like reductive amination, transamination, deracemisation, hydroamination, and alkene reduction.

Key Intermediate in Sitagliptin Synthesis

(1R)-1-(2,4,5-Trifluorophenyl)ethanol: serves as a crucial intermediate in the synthesis of sitagliptin phosphate , an oral antidiabetic medication. The compound ®-3-(t-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid is derived from it, contributing to the overall synthesis of sitagliptin .

Proteomics Research

Researchers in proteomics utilize (1R)-1-(2,4,5-Trifluorophenyl)ethanol (CAS 883267-70-7) as a reagent. Its molecular formula is C8H7F3O, with a molecular weight of 176.137 g/mol .

Zukünftige Richtungen

The future directions for “(1R)-1-(2,4,5-Trifluorophenyl)ethanol” could involve further exploration of its synthesis methods and potential applications. The integration of biocatalytic steps in retrosynthetic analysis offers multiple advantages, such as reduction of the environmental footprint of the process, viability of milder and safer reaction conditions, and accessibility of transformations that are challenging with traditional chemical synthesis .

Eigenschaften

IUPAC Name |

(1R)-1-(2,4,5-trifluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRHPWCWRLZXAM-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(2,4,5-Trifluorophenyl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2725264.png)

![6-Cyano-N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2725269.png)

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]but-2-ynamide](/img/structure/B2725274.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B2725280.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)